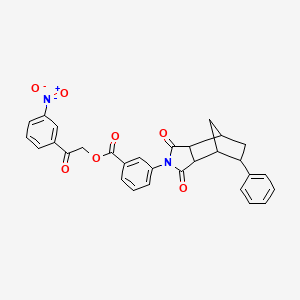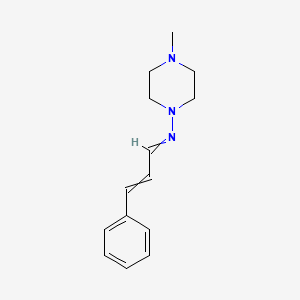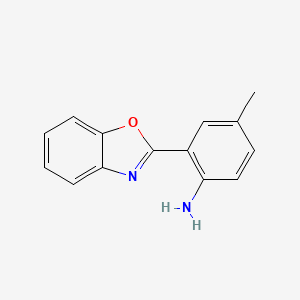![molecular formula C10H8BrN3O4 B12458632 5-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12458632.png)
5-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 5-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination and nitration of imidazo[1,2-a]pyridine derivatives, followed by esterification to introduce the ethyl ester group . Industrial production methods often employ continuous flow systems and catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
5-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
5-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that interact with cellular components . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester include:
6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: This compound has additional halogen atoms, which may enhance its reactivity and binding properties.
5-Bromopyridine-2-carboxylic acid: Lacks the nitro and imidazo groups, making it less versatile in terms of chemical reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C10H8BrN3O4 |
|---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
ethyl 5-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(15)6-5-13-8(12-6)4-3-7(9(13)11)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
WWPRHRHRZSPYKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC(=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12458553.png)
![2-(4-{1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12458560.png)

![7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12458576.png)

![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12458583.png)

![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458611.png)
![N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride](/img/structure/B12458612.png)

![1-[2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12458614.png)

![[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B12458626.png)
![N,N-diethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12458633.png)
